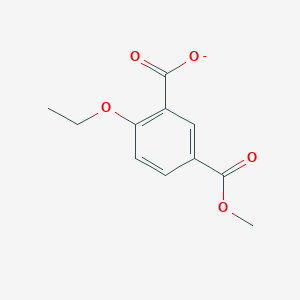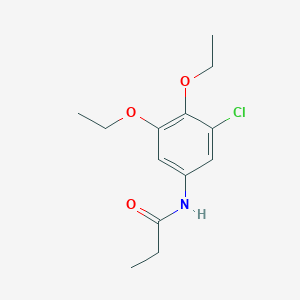
Tetramethyl butane-1,4-diylbisboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl butane-1,4-diylbisboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of boronate groups attached to a tetramethyl butane backbone, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl butane-1,4-diylbisboronate typically involves the reaction of tetramethyl butane-1,4-diol with boronic acid derivatives. One common method is the esterification of tetramethyl butane-1,4-diol with boronic acid in the presence of a dehydrating agent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the diol to the bisboronate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the boronate ester in a more controlled and efficient manner.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl butane-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate groups to boranes.
Substitution: The boronate groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
Tetramethyl butane-1,4-diylbisboronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating the study of biological processes and interactions.
Medicine: Organoboron compounds, including this compound, are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of tetramethyl butane-1,4-diylbisboronate involves the interaction of the boronate groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronate groups undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. In biological systems, the boronate groups can form reversible covalent bonds with diols and other nucleophiles, enabling the labeling and detection of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Tetramethyl butane-1,4-diylbisboronate can be compared with other similar compounds, such as:
Neopentane: A hydrocarbon with a similar tetramethyl butane backbone but without boronate groups.
2,2-Dimethylbutane: Another hydrocarbon with a branched structure but lacking boronate functionality.
2,3-Dimethylbutane: A hydrocarbon isomer with a different branching pattern and no boronate groups.
The uniqueness of this compound lies in its boronate groups, which impart distinct reactivity and functionality compared to these hydrocarbons. The presence of boronate groups allows for versatile chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
92820-15-0 |
|---|---|
Molekularformel |
C8H20B2O4 |
Molekulargewicht |
201.87 g/mol |
IUPAC-Name |
4-dimethoxyboranylbutyl(dimethoxy)borane |
InChI |
InChI=1S/C8H20B2O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
OVSZTGZSXMSPGM-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCB(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)



methyl}benzoate](/img/structure/B14359060.png)





